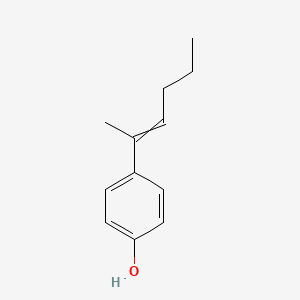![molecular formula C15H9ClF3NO5S B14499999 ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid CAS No. 64028-11-1](/img/structure/B14499999.png)
({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid is a complex organic molecule known for its diverse applications in various scientific fields. This compound is characterized by the presence of chloro, trifluoromethyl, phenoxy, nitro, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid typically involves multiple steps. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using nitric acid under controlled temperatures (0-50°C) in the presence of sulfur trioxide as a catalyst . The reaction mixture is then subjected to azeotropic distillation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized to enhance yield and reduce waste. The process involves the use of dichloroethane as a solvent and careful control of reaction conditions to achieve high selectivity and yield . The method also focuses on minimizing the discharge of acidic wastewater and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides like fomesafen.
Biology: Studied for its potential effects on plant physiology and metabolism.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis . This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen, causing lipid peroxidation and cell damage . This mechanism is particularly effective in controlling broadleaf weeds and grasses .
Comparación Con Compuestos Similares
Similar Compounds
Acifluorfen: Another herbicide with a similar structure and mechanism of action.
Fomesafen: A selective herbicide used in agriculture.
Bifenox: A structurally related compound with herbicidal properties.
Uniqueness
({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protoporphyrinogen oxidase makes it a valuable tool in both research and industrial applications .
Propiedades
Número CAS |
64028-11-1 |
|---|---|
Fórmula molecular |
C15H9ClF3NO5S |
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]sulfanylacetic acid |
InChI |
InChI=1S/C15H9ClF3NO5S/c16-10-5-8(15(17,18)19)1-4-12(10)25-9-2-3-11(20(23)24)13(6-9)26-7-14(21)22/h1-6H,7H2,(H,21,22) |
Clave InChI |
YDEMXMLEJJUZRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)

![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)


![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)


![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)

![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)

